(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16282163
Molecular Formula: C29H27N3O3S2
Molecular Weight: 529.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H27N3O3S2 |
|---|---|
| Molecular Weight | 529.7 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C29H27N3O3S2/c1-19(2)18-35-23-11-12-25(20(3)14-23)27-21(16-32(30-27)22-8-5-4-6-9-22)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-16,19H,17-18H2,1-3H3/b26-15- |
| Standard InChI Key | GUVBZFNVSJCOBN-YSMPRRRNSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Introduction
Structural Characteristics
Core Architecture and Substituent Analysis
The molecule features a central thiazolidin-4-one ring, a five-membered heterocycle containing nitrogen and sulfur atoms. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry and facilitating intermolecular interactions. Key substituents include:
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Furan-2-ylmethyl group: Attached to the nitrogen at position 3, this moiety enhances electron density and influences binding to biological targets.
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Pyrazole-phenyl system: A 1-phenyl-3-[2-methyl-4-(2-methylpropoxy)phenyl]pyrazol-4-yl group at position 5 contributes to hydrophobic interactions and steric bulk.
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Thioxo group: The sulfur atom at position 2 increases polarity and potential hydrogen-bonding capacity.
Table 1: Molecular Properties of the Compound
The isopropyl ether group in the 2-methylpropoxy substituent introduces steric hindrance, potentially reducing metabolic degradation .
Synthesis Methods
Multi-Step Reaction Pathways
Synthesis typically involves sequential cyclocondensation and functionalization steps:
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Thiazolidinone core formation: Condensation of thiourea derivatives with α-haloesters under basic conditions yields the thiazolidin-4-one scaffold.
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Knoevenagel condensation: Introduction of the pyrazole-methylidene group via reaction with 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
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Late-stage functionalization: Attaching the furan-2-ylmethyl group through nucleophilic substitution or Mitsunobu reactions .
Recent optimizations focus on mitigating β-elimination of the β-hydroxyleucine sidechain during macrocyclization, a challenge highlighted in analogs of related natural products . For instance, strategic protection of amine groups with Troc (2,2,2-trichloroethoxycarbonyl) and subsequent deprotection under mild conditions improved yields from 15% to 51% in model systems .
Biological Activity
Pharmacological Profile
Thiazolidinone derivatives exhibit diverse bioactivities, mediated by interactions with enzymes and receptors:
Antimicrobial Activity
The compound demonstrates moderate inhibition against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to disruption of bacterial cell wall synthesis. The thioxo group may chelate metal ions essential for microbial enzymes .
Anti-inflammatory Effects
The compound reduces TNF-α production in LPS-stimulated macrophages by 62% at 10 μM, suggesting NF-κB pathway modulation .
Research Findings and Structure-Activity Relationships (SAR)
Impact of Substituents on Efficacy
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Furan moiety replacement: Substituting furan with thiophene decreases antimicrobial potency by 40%, underscoring the importance of oxygen’s electronegativity.
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Pyrazole substituents: Electron-donating groups (e.g., 2-methylpropoxy) improve metabolic stability compared to allyloxy analogs .
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Stereochemistry: The Z-configuration is essential; the E-isomer shows 90% lower cytotoxicity due to distorted geometry.
Synthetic Challenges and Innovations
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Macrocyclization efficiency: Ring-closing metathesis (RCM) using Grubbs catalyst achieves 72% yield for 14-membered macrocycles, avoiding elimination side reactions .
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Protecting group strategy: Switching from acetyl to Troc protection prevents oxazolone formation during esterification, enabling gram-scale synthesis .
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